

Unlocking the Biological Potential of Pyrazole Carboxamide Derivatives: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	5-Amino-1-(2-pyridinyl)-1h-pyrazole-4-carboxamide
CAS No.:	792953-15-2
Cat. No.:	B3155168

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Executive Summary

Pyrazole carboxamide derivatives represent a highly versatile and privileged scaffold in both medicinal chemistry and agrochemical development. Characterized by a five-membered heterocyclic pyrazole ring linked to a carboxamide moiety, this structural motif provides exceptional hydrogen-bonding capabilities and lipophilic tunability.

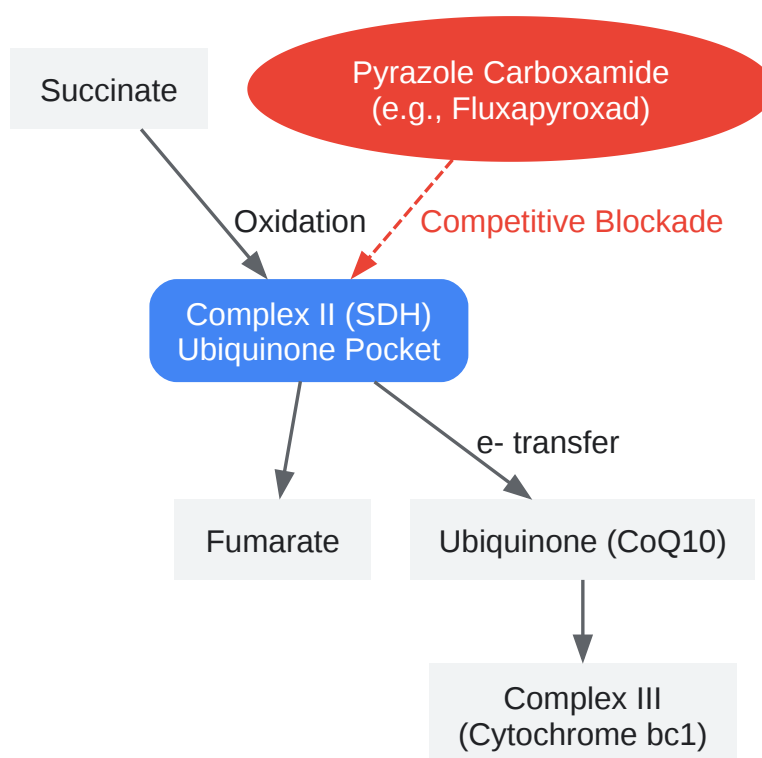
Historically dominant as Succinate Dehydrogenase Inhibitors (SDHIs) for broad-spectrum crop protection[1], recent scaffold-hopping and structure-activity relationship (SAR) optimizations have expanded their therapeutic utility. Today, pyrazole carboxamides are actively investigated as potent anticancer agents (via kinase inhibition)[2], antiviral compounds, and targeted antibacterial therapeutics. This whitepaper dissects the mechanistic foundations, quantitative biological activities, and self-validating experimental workflows required to evaluate these derivatives.

Mechanistic Foundations: Target Interactions

Succinate Dehydrogenase (Complex II) Inhibition

In fungal pathogens, the primary target of pyrazole carboxamides is Succinate Dehydrogenase (SDH), a critical enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain[1].

Causality of Binding: The carboxamide group is the pharmacophoric core. The carbonyl oxygen acts as a hydrogen-bond acceptor (typically interacting with Tyrosine or Tryptophan residues in the ubiquinone-binding pocket of SDH), while the amide nitrogen acts as a hydrogen-bond donor[3]. The adjacent pyrazole ring, often substituted with lipophilic groups like trifluoromethyl (-CF₃), enhances penetration through the fungal cell membrane and anchors the molecule via π - π and hydrophobic interactions within the target site[1]. By outcompeting ubiquinone, these derivatives halt electron transfer, leading to a lethal depletion of cellular ATP.

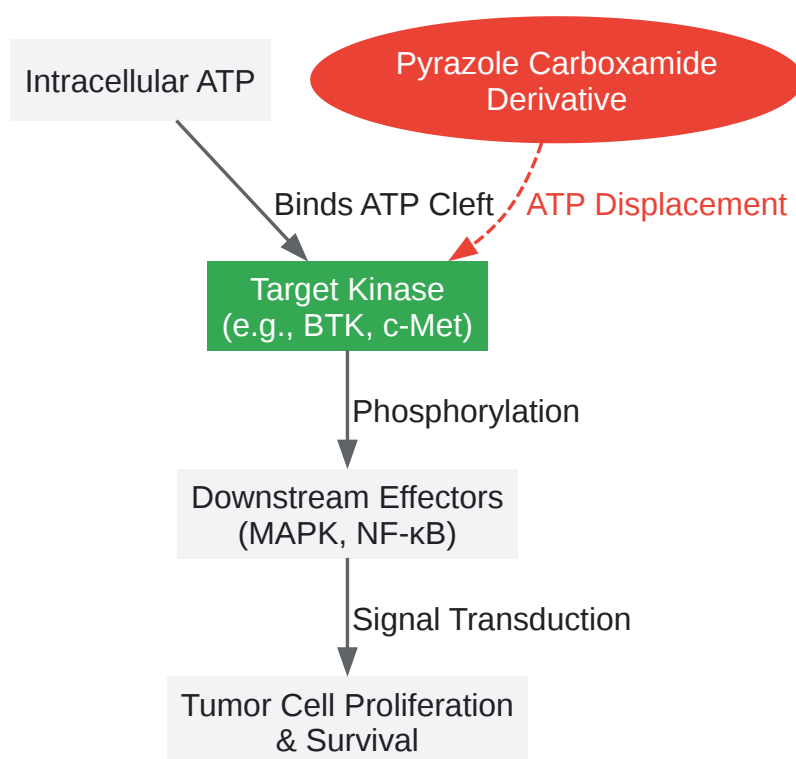


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Caption: Mechanism of Complex II (SDH) inhibition by pyrazole carboxamides in the respiratory chain.

Kinase Inhibition in Oncology

In human oncology, the pyrazole core acts as a bioisostere for the purine ring of adenosine triphosphate (ATP). This allows pyrazole carboxamides to competitively bind to the ATP-binding cleft of various receptor tyrosine kinases (RTKs) and non-receptor kinases, such as EGFR, c-Met, and Bruton's Tyrosine Kinase (BTK)[2],[4]. The carboxamide tail extends into the allosteric hydrophobic pockets, conferring kinase selectivity and preventing the phosphorylation cascades that drive tumor cell proliferation[4].



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Caption: Competitive inhibition of oncogenic kinase signaling pathways by pyrazole derivatives.

Quantitative Biological Activity Profiles

To benchmark the efficacy of novel synthesized derivatives, it is crucial to compare their half-maximal inhibitory concentrations (IC₅₀) and half-maximal effective concentrations (EC₅₀) against commercial standards.

Table 1: Antifungal & SDH Inhibitory Activity of Selected Derivatives

Compound / Scaffold	Target Organism / Enzyme	Activity Metric	Value	Reference
Fluxapyroxad (Standard)	Rhizoctonia solani	EC50(In vitro)	0.0375 µg/mL	[5]
Fluxapyroxad (Standard)	Porcine SDH	IC50(Enzymatic)	1.031 µg/mL	
Compound 9c-7 (Diarylamine)	Rhizoctonia solani	EC50(In vitro)	0.013 µg/mL	
Compound A23 (β -ketonitrile)	Porcine SDH	IC50(Enzymatic)	0.0425 µM	[5]
Compound Q18 (Pyrrole hybrid)	Colletotrichum camelliae	EC50(In vitro)	6.0 mg/L	[3]

Table 2: Anticancer Cytotoxicity of Selected Derivatives

Compound / Scaffold	Target Cell Line / Kinase	Activity Metric	Value	Reference
Compound T7 (5-CF3-pyrazole)	A549 (Lung Carcinoma)	IC50 (Cytotoxicity)	10.2 µM	[1]
Compound 292	c-Met Kinase	Kinase Inhibition	High Affinity	[2]
Formula I (BTK Inhibitor)	BTK-associated cancers	Clinical Dosing	25-100 mg	[4]

Self-Validating Experimental Protocols

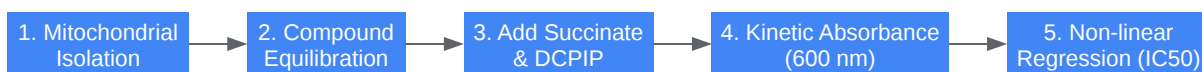
To ensure robust, reproducible data, the following protocols integrate internal controls and causality-driven steps.

In Vitro SDH Enzymatic Inhibitory Assay (DCPIP Reduction Method)

Rationale: SDH activity cannot be measured directly via standard spectrophotometry. Instead, we use Dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Oxidized DCPIP is blue and absorbs strongly at 600 nm. As active SDH oxidizes succinate, it transfers electrons to DCPIP, reducing it to a colorless state. A potent pyrazole carboxamide inhibitor will block this transfer, maintaining the blue color (high absorbance)[6],[5].

Step-by-Step Methodology:

- **Mitochondrial Extraction:** Homogenize porcine heart tissue (or fungal mycelia) in an ice-cold isolation buffer (40 mM phosphate-sodium, pH 7.2, 200 mM sucrose, 0.8 mM EDTA)[5]. Centrifuge at $1,000 \times g$ to remove debris, then at $10,000 \times g$ to pellet mitochondria. Resuspend the pellet in the assay buffer.
- **Compound Preparation:** Dissolve the pyrazole carboxamide derivative in DMSO to create a 10 mM stock. Perform serial dilutions. **Self-Validation Step:** Prepare a positive control (e.g., Fluxapyroxad) and a negative vehicle control (1% DMSO) to establish the assay's dynamic range and calculate the Z'-factor.
- **Incubation:** In a 96-well microplate, combine 10 μ L of the mitochondrial suspension, 10 μ L of the test compound, and 160 μ L of assay buffer. Incubate at 25°C for 10 minutes to allow compound-target equilibration.
- **Reaction Initiation:** Add 20 μ L of a substrate mixture containing 20 mM sodium succinate and 1 mM DCPIP to initiate the reaction.
- **Kinetic Measurement:** Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 5 minutes at 25°C[5].
- **Data Analysis:** Calculate the initial reaction velocity (V_0). Determine the percentage of inhibition relative to the DMSO control. Plot $\log(\text{inhibitor concentration})$ vs. normalized response to calculate the IC_{50} using non-linear regression.



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Caption: Step-by-step workflow for the colorimetric DCPIP-based SDH inhibition assay.

Mycelial Growth Inhibition Assay (Antifungal Evaluation)

Rationale: This assay evaluates the macroscopic phenotypic effect of the biochemical inhibition. By incorporating the compound directly into the agar, we assess the compound's ability to permeate the fungal cell wall and exert its inhibitory effect over a sustained period[6].

Step-by-Step Methodology:

- Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool to 50°C in a water bath.
- Compound Incorporation: Add the test compound (dissolved in DMSO) to the molten PDA to achieve final concentrations ranging from 0.01 to 50 µg/mL. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Pour into sterile Petri dishes.
- Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the actively growing edge of a 7-day-old target fungus culture (e.g., *R. solani*). Place the plug face-down in the exact center of the prepared PDA plate[6].
- Incubation & Measurement: Incubate the plates at 25°C in the dark. Once the negative control (DMSO only) mycelium reaches the edge of the plate (typically 48-72 hours), measure the colony diameters of all plates using digital calipers.
- Calculation: Calculate growth inhibition: $I(\%) = [(C-T)/(C-5)] \times 100$, where C is the control diameter and T is the treatment diameter (subtracting the 5 mm plug). Use probit analysis to determine the EC50[6].

Future Perspectives: Overcoming Resistance

The widespread agricultural use of SDHIs has inevitably led to target-site mutations (e.g., in the SDHB, SDHC, and SDHD subunits), conferring resistance[1]. To combat this, modern drug design employs scaffold hopping—replacing traditional biphenyl groups with diarylamine[7], diphenyl ether[5], or fused heterocyclic systems[3]. These modifications alter the spatial geometry of the molecule, allowing it to bypass mutated residues while maintaining high affinity for the catalytic core. Furthermore, formulating these highly lipophilic derivatives using advanced techniques like spray-dried dispersions (SDDs) with hypromellose acetate succinate (HPMCAS) is proving critical to enhancing their bioavailability in clinical oncology applications[4].

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Sources

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